(3-Triphenylmethylaminomethyl)pyridine
Overview
Description
“(3-Triphenylmethylaminomethyl)pyridine”, also known as UCL 2077, is a chemical compound with the empirical formula C25H22N2 . It has a molecular weight of 350.46 . It is a benzenoid aromatic compound .
Chemical Reactions Analysis
“(3-Triphenylmethylaminomethyl)pyridine” has been reported to suppress slow afterhyperpolarization in neurons . It decreases the amplitude of erg-mediated K+ current (IK(erg)) and increases the deactivation rate of the current in pituitary GH3 cells .Physical And Chemical Properties Analysis
“(3-Triphenylmethylaminomethyl)pyridine” is a solid substance . It is soluble in DMSO at a concentration >20 mg/ml and is insoluble in water .Scientific Research Applications
Fluorescence and Photonics
- Pyridine-end-capped triphenylamine derivatives exhibit efficient three-photon excited green fluorescence, useful in photonics and materials science (Qian & Luo, 2014).
Antimicrobial and Anticancer Activities
- Diphenyl 1-(arylamino)-1-(pyridin-3-yl)ethylphosphonates, synthesized using triphenylphosphine, have shown significant antimicrobial and anticancer activities (Abdel-megeed et al., 2012).
Optical and Electronic Properties
- Triphenylpyridine-functionalized polymers demonstrate unique photoluminescence and solvatochromic effects, relevant in material science and electronic applications (Mohamed et al., 2015).
Neurological Research
- UCL-2077, a compound including triphenylmethylaminomethylpyridine, impacts ionic currents in neurons, relevant in neurological research (Hsu et al., 2020).
Polymer Science
- Triphenylphosphine and pyridine play roles in the direct polycondensation of polymers, valuable in polymer research and development (Wu et al., 1982).
Water Treatment
- Research on pyridine degradation in drinking water using dielectric barrier discharge systems, crucial for environmental science and water treatment technology (Li et al., 2017).
Photocatalysis
- Investigations into the photocatalytic degradation of pyridine in water, important for environmental remediation and chemical engineering (Maillard-Dupuy et al., 1994).
Chemical Sensing
- Novel fluorescent poly(pyridine-imide) acids show potential as “off–on” fluorescent switchers for acids, relevant in sensor technology and material science (Wang et al., 2008).
Safety And Hazards
properties
IUPAC Name |
1,1,1-triphenyl-N-(pyridin-3-ylmethyl)methanamine | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C25H22N2/c1-4-12-22(13-5-1)25(23-14-6-2-7-15-23,24-16-8-3-9-17-24)27-20-21-11-10-18-26-19-21/h1-19,27H,20H2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
PQFNWDHABGBCHB-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)C(C2=CC=CC=C2)(C3=CC=CC=C3)NCC4=CN=CC=C4 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C25H22N2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID70647764 | |
Record name | 1,1,1-Triphenyl-N-[(pyridin-3-yl)methyl]methanamine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID70647764 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
350.5 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
(3-Triphenylmethylaminomethyl)pyridine | |
CAS RN |
918311-87-2 | |
Record name | 1,1,1-Triphenyl-N-[(pyridin-3-yl)methyl]methanamine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID70647764 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | (3-Triphenylmethylaminomethyl)pyridine | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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